2-(1-ethyl-1H-pyrazol-4-yl)morpholine
Overview
Description
2-(1-ethyl-1H-pyrazol-4-yl)morpholine is a chemical compound with the molecular formula C9H15N3O. It is a morpholine derivative with a pyrazole ring substituted at the 4-position with an ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)morpholine typically involves the reaction of 1-ethyl-1H-pyrazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of 1-ethyl-1H-pyrazole. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the morpholine nitrogen, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(1-ethyl-1H-pyrazol-4-yl)morpholine can be compared with other similar compounds, such as:
2-(1-methyl-1H-pyrazol-4-yl)morpholine: Similar structure but with a methyl group instead of an ethyl group.
2-(1-ethyl-1H-pyrazol-4-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(1-ethyl-1H-pyrazol-4-yl)morpholine: Similar structure but with the substitution at the 4-position of the morpholine ring
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents and ring systems.
Biological Activity
2-(1-ethyl-1H-pyrazol-4-yl)morpholine is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a pyrazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily involves:
Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. It likely interferes with essential biochemical pathways in microorganisms, inhibiting their growth and proliferation .
Antiparasitic Activity : Preliminary studies suggest that this compound may also possess antiparasitic effects. The mechanism involves disruption of metabolic processes crucial for the survival of parasites.
Antimicrobial Efficacy
A study evaluating the antimicrobial effectiveness of various pyrazole derivatives, including this compound, reported significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial potential .
Compound | Target Pathogen | MIC (μg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
This compound | S. aureus | 0.25 | 18 |
This compound | E. coli | 0.22 | 20 |
Antiparasitic Activity
Research has indicated that compounds similar to this compound may inhibit key enzymes involved in the metabolic pathways of parasites. This inhibition could lead to reduced parasitemia in models such as Plasmodium berghei, although specific data on this compound remains limited .
Case Studies
Case Study 1: Antimicrobial Screening
In a recent study, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. Among these, this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development .
Case Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship analysis revealed that modifications on the pyrazole ring significantly affected the biological activity of related compounds. For instance, substituents on the morpholine moiety were found to enhance antimicrobial efficacy while maintaining low toxicity profiles .
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-12-7-8(5-11-12)9-6-10-3-4-13-9/h5,7,9-10H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXXVEMRVABLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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